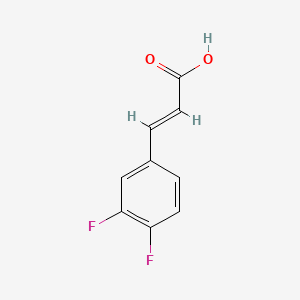

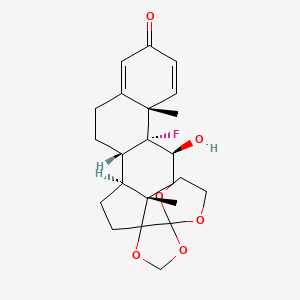

1,6-Anhydro-beta-D-galactopyranose triacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,6-Anhydro-beta-D-galactopyranose derivatives involves various chemical reactions to form the anhydro ring and introduce acetyl groups. For instance, Bochkov and Kalinevitch (1974) demonstrated the synthesis of related compounds through reactions starting from acetylated derivatives of D-galactose, highlighting the chemical pathways to obtain anhydro forms with specific substituents (Bochkov & Kalinevitch, 1974).

Molecular Structure Analysis

Molecular structure analyses of 1,6-Anhydro-beta-D-galactopyranose derivatives, including triacetate forms, involve various techniques such as X-ray crystallography and NMR spectroscopy. These studies reveal the configurations, conformations, and stereochemistry of the molecules. For example, Weaver et al. (2006) provided insights into the crystal and molecular structure of a related galactopyranoside, showcasing the detailed geometry and molecular interactions within the crystalline state (Weaver, Zeller, & Norris, 2006).

Chemical Reactions and Properties

1,6-Anhydro-beta-D-galactopyranose triacetate undergoes various chemical reactions, illustrating its reactivity and the impact of its functional groups on its chemical behavior. Durette and Paulsen (1974) studied the rearrangement reactions of 1,6-Anhydro-beta-D-galactopyranose triacetates, highlighting the reactivity of these compounds under specific conditions (Durette & Paulsen, 1974).

Applications De Recherche Scientifique

Polysaccharides in Biomedical Applications

Polysaccharides, such as those derived from gum arabic, pectin, and other natural sources, have shown a wide range of biological effects and applications. For instance, gum arabic, a complex polysaccharide, has demonstrated antioxidant properties and potential therapeutic uses in protecting against hepatic, renal, and cardiac toxicities. It also has proabsorptive properties useful in treating diarrhea and has been studied for its dental remineralization and antimicrobial activities (Badreldin H. Ali, Amal Ziada, & Gerald Blunden, 2009). Similarly, pectins, with their complex heteropolysaccharide structure, have found applications in pharmaceutics, drug delivery, and tissue engineering due to their gelling, emulsifying, and biocompatible nature (Aqdas Noreen et al., 2017).

Antioxidative Properties and Liver Health

The flavonol glycoside Hyperoside has been explored for its antioxidative properties, specifically targeting liver diseases. It offers hepatoprotective, anti-inflammatory, and anticancer activities, suggesting that compounds with similar structural features may have potential in managing liver disorders through enhancing antioxidant responses (Eungyeong Jang, 2022).

Functionalization and Material Applications

The modification and functionalization of polysaccharides have led to diverse applications in industries such as food packaging, cosmetics, and biomedical fields. Guar gum, as an example, due to its thickening, emulsifying, and gelling properties, has been extensively researched for various applications, from hydraulic fracturing to drug delivery systems (Nandkishore Thombare et al., 2016).

Environmental Impact and Sweeteners

Research on sucralose, a chlorinated sucrose derivative, has focused on its environmental presence, fate, and potential effects. Though structurally different, the study of such compounds illuminates concerns and methodologies relevant to assessing the impact of chemical derivatives on the environment (K. Tollefsen, L. Nizzetto, & D. Huggett, 2012).

Orientations Futures

Propriétés

IUPAC Name |

[(2S,3S,4R,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3/t8?,9-,10-,11+,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKQMOSGYGQJOJ-SHWDNJPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@@H]2OCC([C@@H]1OC(=O)C)O2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747040 |

Source

|

| Record name | (2S,3S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Anhydro-beta-D-galactopyranose triacetate | |

CAS RN |

4132-24-5 |

Source

|

| Record name | (2S,3S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2R,3R,4R)-3-acetamido-4-azido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1146887.png)

![N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine-d3](/img/no-structure.png)

![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)